molecular formula C14H12N2O2 B579908 3-Nitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-86-3

3-Nitro-9,10-dihydrophenanthren-2-amine

Cat. No.: B579908
CAS No.: 18264-86-3
M. Wt: 240.262
InChI Key: VDHJHRRSUVUMKP-UHFFFAOYSA-N
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Description

3-Nitro-9,10-dihydrophenanthren-2-amine is a polycyclic aromatic compound featuring a partially hydrogenated phenanthrene backbone substituted with a nitro (-NO₂) group at position 3 and an amine (-NH₂) at position 2. Its structure combines aromaticity with reduced strain due to the 9,10-dihydro modification, making it a candidate for studies in organic synthesis, pharmacology, and materials science.

Properties

CAS No.

18264-86-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.262

IUPAC Name

3-nitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H12N2O2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6,15H2

InChI Key

VDHJHRRSUVUMKP-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N

Synonyms

9,10-Dihydro-3-nitro-2-phenanthrenamine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-Nitro-9,10-dihydrophenanthren-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
3-Nitro-9,10-dihydrophenanthren-2-amine C₁₄H₁₂N₂O₂ 240.26 (calc.) -NO₂ (C3), -NH₂ (C2), 9,10-dihydro High electron-withdrawing nitro group
3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile C₂₃H₁₈N₄O 390.42 -NH₂ (C3), -OCH₃ (C1), -CN (C2, C4) Dual cyano groups enhance reactivity
(9,10-Dihydro-phenanthren-2-yl)-[1-(4-octyloxy-phenyl)-meth-(E)-ylidene]-amine C₂₉H₃₃NO 411.59 -NH-(E)-CH=C-Ph-O-C₈H₁₇ Long alkyl chain improves lipophilicity
3-Chloro-9H-fluoren-2-amine C₁₃H₁₀ClN 215.68 -Cl (C3), -NH₂ (C2), fully aromatic fluorene Chlorine introduces steric/electronic effects
N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl-acetamide C₁₇H₁₀F₃NO₃ 333.26 -CF₃, -N-methylacetamide, anthraquinone core Trifluoromethyl enhances metabolic stability

Spectral and Physicochemical Properties

NMR Data Comparison:
  • 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile : ¹H-NMR (DMSO-d₆): δ 2.88 (C9-H), 2.83 (C10-H), 3.74 (OCH₃), 6.98 (NH₂), 6.85–7.49 (ArH). ¹³C-NMR: 33.8 (C9), 26.2 (C10), 116.5 (CN), 160.6 (Ar-C-OCH₃).
  • 3-Chloro-9H-fluoren-2-amine :
    • Computed Properties : XLogP3 = 3.8 (high lipophilicity), Topological Polar Surface Area = 26 Ų (moderate solubility).
Key Observations:
  • The nitro group in the target compound likely reduces electron density at C3, contrasting with the amino group in , which increases reactivity for electrophilic substitution.
  • 9,10-Dihydro modification (common in , and the target compound) reduces ring strain compared to fully aromatic systems like but may limit π-π stacking interactions.
  • Long alkyl chains (e.g., octyloxy in ) or trifluoromethyl groups () significantly alter solubility and bioavailability.

Critical Research Findings and Gaps

  • Electronic Effects: The nitro group in the target compound may confer oxidative stability but reduce nucleophilicity compared to amino-substituted analogs .
  • Data Limitations : Direct experimental data (e.g., NMR, HPLC) for 3-Nitro-9,10-dihydrophenanthren-2-amine are unavailable in the provided evidence , necessitating further studies.
  • Biological Relevance : Nitroaromatics are often explored for antimicrobial activity, but toxicity profiles (e.g., nitrosamine risks ) must be evaluated.

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